2-(4-Chlorobenzoyl)isoindoline-1,3-dione
Overview
Description
2-(4-Chlorobenzoyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H8ClNO3 and a molecular weight of 285.68 g/mol It is characterized by an isoindoline-1,3-dione core structure with a 4-chlorobenzoyl substituent
Preparation Methods
The synthesis of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione typically involves the reaction of 4-chlorobenzoic acid with isoindoline-1,3-dione derivatives . One common synthetic route includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods may involve similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorobenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorobenzoyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in treating Alzheimer’s disease .
Comparison with Similar Compounds
2-(4-Chlorobenzoyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: This compound has similar structural features but different substituents, leading to varied biological activities.
Phthalimide: A simpler isoindoline-1,3-dione derivative known for its use in the synthesis of thalidomide and other pharmaceuticals.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorobenzoyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO3/c16-10-7-5-9(6-8-10)13(18)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWQGGBDAEIDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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